molecular formula C11H12N2O2 B034972 8-Methoxy-2,3-dimethylquinazolin-4(3H)-one CAS No. 104296-30-2

8-Methoxy-2,3-dimethylquinazolin-4(3H)-one

Cat. No. B034972
M. Wt: 204.22 g/mol
InChI Key: BUKGEOTYMNTZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-2,3-dimethylquinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMQX and has been found to have a variety of biochemical and physiological effects. DMQX is a potent and selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is involved in synaptic plasticity and is a key player in learning and memory.

Mechanism Of Action

DMQX binds to the AMPA receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the receptor and a decrease in synaptic transmission. The inhibition of the AMPA receptor by DMQX has been found to be reversible and competitive.

Biochemical And Physiological Effects

DMQX has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. DMQX has also been found to inhibit the development of tolerance to opioid drugs, which makes it a potential therapeutic agent for the treatment of opioid addiction. DMQX has been found to have analgesic effects in animal models of pain, which makes it a potential therapeutic agent for the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

DMQX has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. DMQX is also relatively stable and has a long half-life, which makes it easy to use in experiments. However, DMQX has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to animals or cells. DMQX is also relatively expensive, which can limit its use in some labs.

Future Directions

There are several future directions for the study of DMQX. One direction is the development of water-soluble analogs of DMQX, which would make it easier to administer to animals or cells. Another direction is the study of the role of the AMPA receptor in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DMQX has been found to have neuroprotective effects in animal models of these disorders, which makes it a potential therapeutic agent. Finally, the study of the role of the AMPA receptor in addiction and pain perception is an important area of research, and DMQX is a valuable tool for this research.

Synthesis Methods

The synthesis of DMQX involves the condensation of 2,3-dimethylquinazolin-4-one with 4-methoxyaniline. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is DMQX, which is a white crystalline solid with a melting point of 207-209°C. The purity of DMQX can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Scientific Research Applications

DMQX has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. DMQX has also been used to study the role of the AMPA receptor in pain perception, addiction, and neurodegenerative disorders.

properties

CAS RN

104296-30-2

Product Name

8-Methoxy-2,3-dimethylquinazolin-4(3H)-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

8-methoxy-2,3-dimethylquinazolin-4-one

InChI

InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)13(7)2)5-4-6-9(10)15-3/h4-6H,1-3H3

InChI Key

BUKGEOTYMNTZKE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC)C(=O)N1C

Canonical SMILES

CC1=NC2=C(C=CC=C2OC)C(=O)N1C

synonyms

4(3H)-Quinazolinone, 8-methoxy-2,3-dimethyl-

Origin of Product

United States

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